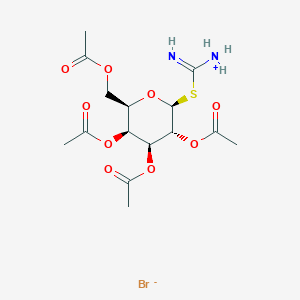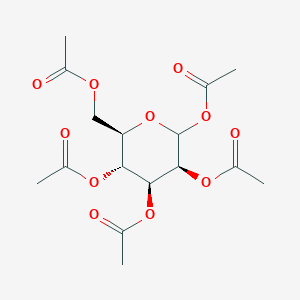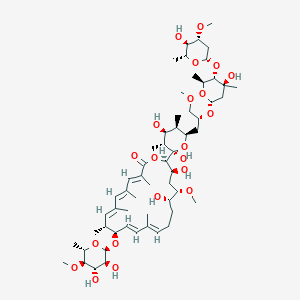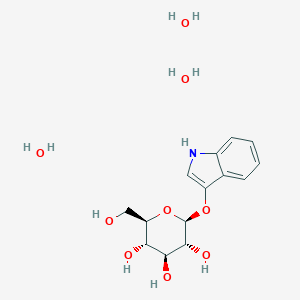
2-(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thiopseudourea Hydrobromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thiopseudourea Hydrobromide involves multiple steps, starting from basic sugar molecules to the addition of specific functional groups. Liang Gao et al. (1997) described the synthesis, reporting the preparation of cyanomethyl 2,3,4,6 tetra O acetyl 1 thio β D galactopyranoside as a precursor for liver functional imaging agents, indicating the compound's utility in medical research applications (Gao, 1997).
Molecular Structure Analysis
The molecular structure of this compound is characterized by specific functional groups attached to the galactopyranosyl skeleton, contributing to its reactivity and interactions with other molecules. The structural analysis often involves techniques like IR, NMR, and MS to confirm the chemical structures of synthesized compounds.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including condensation and aminoethylation, as part of its synthetic pathway or for further modifications. For instance, R. T. Lee and Yuan-chuan Lee (1974) conducted a study preparing derivatives by aminoethylating the core structure and further chemical modifications, showcasing the compound's versatility in synthetic chemistry (Lee & Lee, 1974).
Applications De Recherche Scientifique
Synthesis and Imaging Agents
2-(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thiopseudourea Hydrobromide has been synthesized and explored for its potential as a precursor for liver functional imaging agents. This compound, along with cyanomethyl 2,3,4,6 tetra-O-acetyl-1-thio-β-D-galactopyranoside, demonstrated properties consistent with their chemical structures, suggesting their utility in medical imaging applications (Gao, 1997).
Glycosylation and Carbohydrate Derivatives
This chemical has been involved in the synthesis of various carbohydrate derivatives. For instance, it has been used in the synthesis of fluorescent and radioactive analogues of lactosylceramides and glucosylceramide containing beta-thioglycosidic bonds. These compounds are noteworthy for their resistance to enzymatic degradation, which is significant for studies in biochemistry and molecular biology (Albrecht, Pütz, & Schwarzmann, 1995).
Synthesis of Novel Compounds
The chemical has been utilized in the design and synthesis of novel compounds, such as Bis 1-thiogalactopyranoside with a cyano group at the aglycon terminal. These synthesized compounds have been confirmed by various analytical techniques like NMR, IR, and MS, indicating the versatility of 2-(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thiopseudourea Hydrobromide in creating new chemical entities (Yong, 2005).
Antimicrobial Applications
Additionally, this compound has been employed in the synthesis of N-glycosides of 2-thioxo-4-thiazolidinone derivatives, which have shown antimicrobial activities. This signifies its potential use in the development of new antimicrobial agents (Metwally, Abdalla, Mosselhi, & El-Desoky, 2010).
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamimidoylsulfanyloxan-2-yl]methyl acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O9S.BrH/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)27-15(16)17;/h10-14H,5H2,1-4H3,(H3,16,17);1H/t10-,11+,12+,13-,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVDHERXTIAGPT-BHWNSSOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thiopseudourea Hydrobromide | |
CAS RN |
51224-13-6 | |
| Record name | β-D-Galactopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-carbamimidate, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51224-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-carbamimidate, hydrobromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















